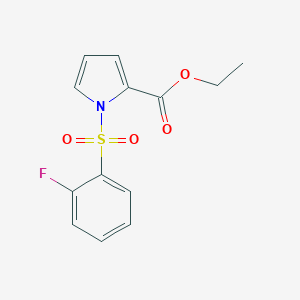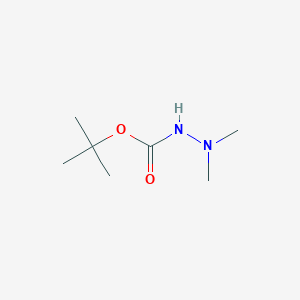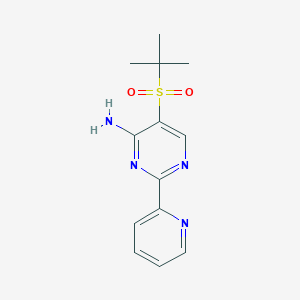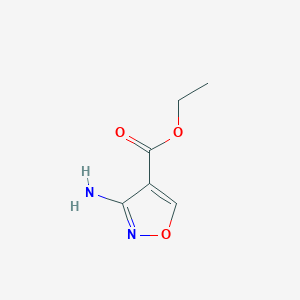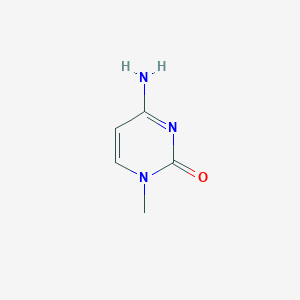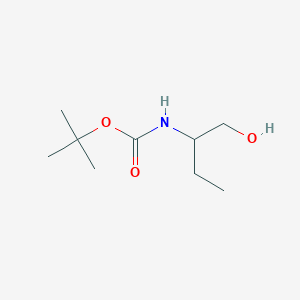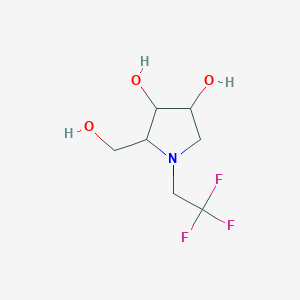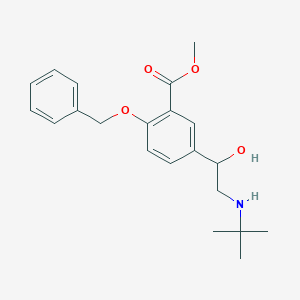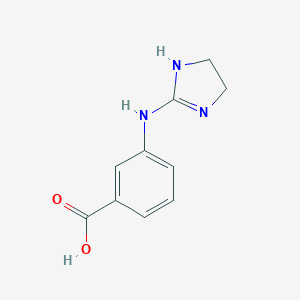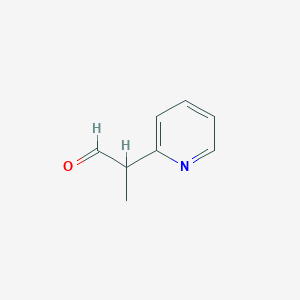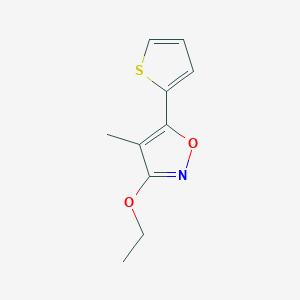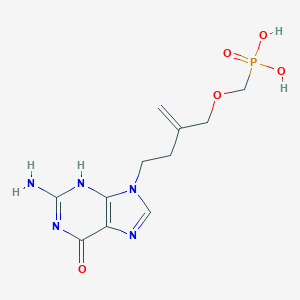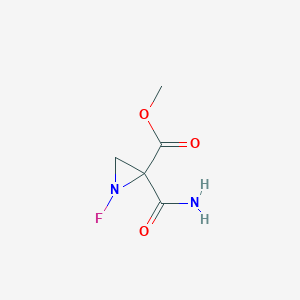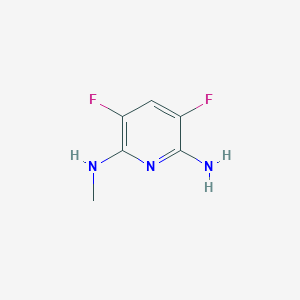
2-Amino-3,5-difluoro-6-(methylamino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-difluoro-6-(methylamino)pyridine, also known as Methylamino-Difluoro-Pyridine (MADFP), is a chemical compound that has been extensively researched in recent years due to its potential applications in the field of drug discovery. This compound belongs to the class of pyridine derivatives and has a unique chemical structure that makes it an attractive target for drug development.
Mechanism Of Action
The mechanism of action of MADFP involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For instance, MADFP has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation. MADFP also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical And Physiological Effects
MADFP has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, MADFP has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest. MADFP also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, MADFP has been shown to inhibit the growth of Plasmodium falciparum by disrupting its metabolic pathways.
Advantages And Limitations For Lab Experiments
One of the major advantages of MADFP is its potent activity against cancer cells, which makes it an attractive candidate for cancer therapy. Additionally, MADFP has shown significant activity against parasitic infections, which is a major global health concern. However, one of the limitations of MADFP is its potential toxicity, which needs to be carefully evaluated before its clinical use.
Future Directions
There are several future directions for the research on MADFP. One of the areas of interest is the development of MADFP-based drugs for cancer therapy. Additionally, MADFP can be further studied for its potential as an anti-inflammatory agent and for its activity against other parasitic infections. Moreover, the mechanism of action of MADFP can be further elucidated to identify novel targets for drug development. Finally, the safety and toxicity of MADFP need to be thoroughly evaluated to ensure its clinical safety and efficacy.
Scientific Research Applications
MADFP has been studied extensively for its potential as a drug candidate in various therapeutic areas such as cancer, inflammation, and parasitic infections. Several studies have reported that MADFP exhibits potent antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, MADFP has shown significant anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, MADFP has been found to possess antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.
properties
CAS RN |
189281-29-6 |
|---|---|
Product Name |
2-Amino-3,5-difluoro-6-(methylamino)pyridine |
Molecular Formula |
C6H7F2N3 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3,5-difluoro-6-N-methylpyridine-2,6-diamine |
InChI |
InChI=1S/C6H7F2N3/c1-10-6-4(8)2-3(7)5(9)11-6/h2H,1H3,(H3,9,10,11) |
InChI Key |
VURMJJWEBBJHAK-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=N1)N)F)F |
Canonical SMILES |
CNC1=C(C=C(C(=N1)N)F)F |
synonyms |
2,6-Pyridinediamine,3,5-difluoro-N-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


